Citronellyl formate

Description

This compound is a natural product found in Cryptomeria japonica, Pelargonium, and other organisms with data available.

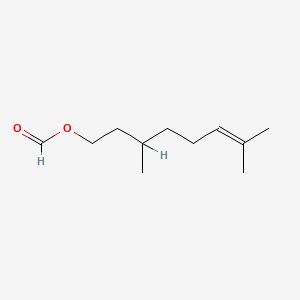

Structure

3D Structure

Propriétés

IUPAC Name |

3,7-dimethyloct-6-enyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,9,11H,4,6-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNVIZQPWLDQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044772 | |

| Record name | Citronellyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/strong, fruity, floral odour | |

| Record name | Citronellyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/299/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

235.00 °C. @ 760.00 mm Hg | |

| Record name | Citronellyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerin, water, 1 ml in 3 ml 80% alcohol remains in soln to 10 ml (in ethanol) | |

| Record name | Citronellyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/299/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.890-0.903 | |

| Record name | Citronellyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/299/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

93919-91-6, 105-85-1, 93919-93-8 | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, formate, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93919-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, formate, (-)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93919-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-3,7-Dimethyloct-6-enyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093919916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-3,7-Dimethyloct-6-enyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093919938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citronellyl formate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-formate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citronellyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-3,7-dimethyloct-6-enyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-3,7-dimethyloct-6-enyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B1MY2BRDK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citronellyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Citronellyl formate chemical properties and structure

An In-Depth Technical Guide to Citronellyl Formate: Chemical Properties, Structure, and Applications

Introduction

This compound (CAS No. 105-85-1) is a monoterpenoid and a carboxylic ester of significant interest in the fields of fragrance, flavor, and synthetic chemistry.[1][2] As the formate ester of citronellol, it possesses a distinct and powerful olfactory profile, characterized by fresh, rosy, and fruity notes with green, leafy undertones.[3][4] This aromatic chemical is found naturally in several essential oils, most notably geranium oil, where it can constitute up to 12% of the oil's composition, as well as in the oils of plants like the Bourbon rose and Mexican cypress.[5][6] Its unique scent profile and stability make it a valuable component in fine fragrances, personal care products, and as a flavoring agent.[7][8] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications for researchers and industry professionals.

Chemical Structure and Stereochemistry

This compound, systematically named 3,7-dimethyloct-6-en-1-yl formate, is a C11 isoprenoid.[1] The structure features a ten-carbon backbone derived from citronellol, with a formate group ester-linked to the primary alcohol. An asymmetric carbon at the C3 position results in the existence of stereoisomers, though the racemic mixture is most commonly used in commercial applications.[5]

References

- 1. This compound | C11H20O2 | CID 7778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. fraterworks.com [fraterworks.com]

- 4. This compound | 105-85-1 [chemicalbook.com]

- 5. ScenTree - this compound (CAS N° 105-85-1) [scentree.co]

- 6. foreverest.net [foreverest.net]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound MBA: Aromatic Specialty - Arogreen [arogreen.com]

A Deep Dive into the Spectroscopic Signature of Citronellyl Formate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl formate (C₁₁H₂₀O₂) is a monoterpenoid ester that is a significant component in the fragrance and flavor industries, prized for its fresh, floral, and fruity aroma.[1][2][3] It is found naturally in essential oils like geranium and citronella.[1] Beyond its olfactory properties, the precise chemical characterization of this compound is crucial for quality control, synthetic pathway confirmation, and exploring its potential applications in various scientific domains. This guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. As senior application scientists, we will not only present the data but also delve into the rationale behind the experimental methodologies and the interpretation of the spectral features, offering a comprehensive understanding of how these techniques elucidate the molecular structure of this important compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are instrumental in mapping out the connectivity of its hydrogen and carbon atoms.

Experimental Protocol: NMR Analysis

A standard protocol for the NMR analysis of a liquid sample like this compound is as follows:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is used to avoid interference from solvent protons in the ¹H NMR spectrum.

-

Internal Standard: A small quantity of tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. ¹H NMR, ¹³C NMR, and often 2D correlation spectra (like COSY and HSQC) are acquired.

-

Data Processing: The acquired free induction decay (FID) signals are Fourier transformed to generate the NMR spectra. Phasing, baseline correction, and integration are performed to obtain a clean and interpretable spectrum.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule, their relative numbers, and their proximity to other protons. While experimentally obtained high-resolution spectra are the gold standard, predicted spectra can also offer valuable insights. The following is an analysis based on predicted ¹H NMR data for this compound.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-1' (CH₃) | 1.68 | s | 3H |

| H-1'' (CH₃) | 1.60 | s | 3H |

| H-2 | ~1.65 | m | 2H |

| H-3 | ~1.45 | m | 1H |

| H-4 | ~1.30 | m | 2H |

| H-5 | ~2.00 | q | 1H |

| H-6 | 5.08 | t | 1H |

| H-8 (CH₃) | 0.90 | d | 3H |

| H-9 (CH₂-O) | 4.15 | t | 2H |

| H-10 (OCHO) | 8.05 | s | 1H |

Note: Predicted data is for illustrative purposes and may differ from experimental values.

Interpretation of the ¹H NMR Spectrum:

-

Formate Proton (H-10): The most downfield signal, a singlet at approximately 8.05 ppm, is characteristic of the formate proton (OCHO). Its high chemical shift is due to the deshielding effect of the adjacent carbonyl group.

-

Olefinic Proton (H-6): The proton on the carbon-carbon double bond (H-6) is expected to appear as a triplet around 5.08 ppm due to coupling with the adjacent methylene protons (H-5).

-

Methylene Protons Adjacent to Oxygen (H-9): The protons of the CH₂ group attached to the formate oxygen (H-9) are deshielded and appear as a triplet around 4.15 ppm.

-

Methyl Protons on the Double Bond (H-1' and H-1''): The two methyl groups attached to the double bond (C-7) are chemically non-equivalent and are expected to appear as singlets around 1.68 and 1.60 ppm.

-

Aliphatic Protons (H-2, H-3, H-4, H-5): The remaining methylene and methine protons in the alkyl chain will appear in the more upfield region of the spectrum (around 1.30-2.00 ppm) as complex multiplets due to overlapping signals and spin-spin coupling.

-

Methyl Protons on the Chiral Center (H-8): The methyl group attached to the chiral center (C-3) will appear as a doublet around 0.90 ppm due to coupling with the methine proton (H-3).

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1' (CH₃) | 25.7 |

| C-1'' (CH₃) | 17.6 |

| C-2 | 37.2 |

| C-3 | 29.5 |

| C-4 | 25.4 |

| C-5 | 39.8 |

| C-6 | 124.5 |

| C-7 | 131.5 |

| C-8 (CH₃) | 19.5 |

| C-9 (CH₂-O) | 61.5 |

| C-10 (OCHO) | 161.2 |

Note: Predicted data is for illustrative purposes and may differ from experimental values.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C-10): The carbon of the formate group (C-10) is the most deshielded and appears furthest downfield, around 161.2 ppm.

-

Olefinic Carbons (C-6 and C-7): The two sp² hybridized carbons of the double bond (C-6 and C-7) are found in the 120-140 ppm region, at approximately 124.5 and 131.5 ppm, respectively.

-

Carbon Attached to Oxygen (C-9): The carbon of the CH₂ group bonded to the formate oxygen (C-9) appears around 61.5 ppm.

-

Aliphatic Carbons (C-2, C-3, C-4, C-5): The sp³ hybridized carbons of the alkyl chain are observed in the upfield region of the spectrum (around 25-40 ppm).

-

Methyl Carbons (C-1', C-1'', C-8): The three methyl carbons (C-1', C-1'', and C-8) are the most shielded and appear at the highest field (lowest ppm values), typically between 17 and 26 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Analysis

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) or neat analysis on salt plates are common IR techniques.

-

ATR-FTIR: A drop of the neat liquid is placed directly onto the ATR crystal.

-

Neat (Salt Plates): A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers, which correspond to the vibrational frequencies of the functional groups in the molecule.

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2960-2850 | C-H stretch | Alkanes (CH₃, CH₂) |

| ~1725 | C=O stretch | Ester (Formate) |

| ~1180 | C-O stretch | Ester (Formate) |

| ~1670 | C=C stretch | Alkene |

| ~3020 | =C-H stretch | Alkene |

Interpretation of the IR Spectrum:

-

C=O Stretch: The most prominent and diagnostic peak in the IR spectrum of this compound is the strong absorption band around 1725 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group.

-

C-H Stretches: Strong absorption bands in the 2960-2850 cm⁻¹ region are due to the C-H stretching vibrations of the numerous sp³ hybridized carbons in the alkyl chain. A weaker band may be observed around 3020 cm⁻¹ corresponding to the sp² C-H stretch of the alkene.

-

C-O Stretch: A strong band around 1180 cm⁻¹ is indicative of the C-O single bond stretching vibration of the ester group.

-

C=C Stretch: A weaker absorption around 1670 cm⁻¹ is expected for the C=C stretching vibration of the alkene.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like this compound.

-

Sample Injection: A dilute solution of this compound in a volatile solvent is injected into the gas chromatograph.

-

Separation: The compound travels through a heated capillary column and is separated from other components based on its boiling point and interactions with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI).

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion at a specific m/z ratio, generating a mass spectrum.

Mass Spectrum of this compound

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (184.28 g/mol ). However, the molecular ion is often unstable and undergoes fragmentation, leading to a series of fragment ions that provide valuable structural information.

Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Significance |

| 138 | [M - HCOOH]⁺ | Loss of formic acid |

| 123 | [C₉H₁₅]⁺ | Loss of the formate group and a methyl radical |

| 95 | [C₇H₁₁]⁺ | Fragmentation of the alkyl chain |

| 81 | [C₆H₉]⁺ | Further fragmentation of the alkyl chain |

| 69 | [C₅H₉]⁺ | Isoprenyl cation (a common fragment in terpenes) |

| 41 | [C₃H₅]⁺ | Allyl cation |

Data obtained from PubChem.[4]

Interpretation of the Mass Spectrum:

The fragmentation pattern of this compound is characteristic of a terpene ester. The base peak is often observed at m/z 69, corresponding to the stable isoprenyl cation. The loss of formic acid (HCOOH), with a mass of 46, from the molecular ion would result in a fragment at m/z 138. Other significant peaks at m/z 123, 95, 81, and 41 arise from various cleavages of the citronellyl carbon skeleton.

Visualizing the Analytical Workflow and Molecular Structure

To better understand the relationships between the spectroscopic techniques and the structural elucidation of this compound, the following diagrams are provided.

Caption: Workflow for the spectroscopic characterization of this compound.

Caption: 2D structure of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers a unique piece of the structural puzzle: NMR elucidates the carbon-hydrogen framework, IR identifies the key functional groups, and MS determines the molecular weight and fragmentation pattern. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these spectroscopic signatures is essential for ensuring compound identity, purity, and for advancing further research and applications. This guide serves as a foundational reference for the interpretation of the spectroscopic data of this compound, empowering scientists with the knowledge to confidently characterize this important molecule.

References

A Guide to the Natural Occurrence of Citronellyl Formate in Essential Oils

Abstract

Citronellyl formate (C₁₁H₂₀O₂), a monoterpene ester, is a significant contributor to the characteristic aroma of several commercially important essential oils. Possessing a fresh, rosy, green, and fruity fragrance profile, it is a valued component in the flavor and fragrance industries.[1][2][3] This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic origins, and the analytical methodologies required for its precise quantification. We will explore its distribution across various plant species, with a particular focus on Pelargonium graveolens (rose-scented geranium), its primary natural source.[4][5] This document is intended for researchers, analytical chemists, and product development professionals engaged in the study and application of essential oils.

Natural Distribution and Abundance

This compound is found in a variety of aromatic plants, but its concentration varies significantly. The most notable source is the essential oil of rose-scented geranium (Pelargonium graveolens), where it can be a major constituent.[4][6] Other essential oils, such as those from certain rose species, also contain this ester, albeit typically at much lower concentrations.[7][8][9] Its presence has also been noted in citronella oil and Mexican cypress.[3][10]

The variability in concentration is a critical factor for quality control in the essential oil industry and is influenced by plant cultivar, geographical origin, and harvesting practices.[5][6]

Table 1: Reported Concentrations of this compound in Various Essential Oils

| Essential Oil Source | Scientific Name | Typical Concentration Range (%) | References |

| Geranium (Rose-scented) | Pelargonium graveolens | 4.0 - 12.0% | [4][5][6] |

| Rose Otto | Rosa damascena | 0.04 - 0.55% | [7][8] |

| Citronella | Cymbopogon sp. | Trace amounts | [3][10] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process within the plant's secondary metabolism. It begins with the universal monoterpene precursor, geranyl diphosphate (GPP), and culminates in a final esterification step.

-

Formation of the Citronellol Backbone: The pathway diverges from the well-known synthesis of geraniol. Recent research in Pelargonium suggests a three-step pathway from geranial (a component of citral) to citronellol, involving progesterone 5β-reductase and/or iridoid synthase-like enzymes that facilitate the reduction of both citral and the intermediate citronellal.[11]

-

Esterification to this compound: The final step is the esterification of the alcohol citronellol. This reaction is catalyzed by an alcohol acyltransferase (AAT), an enzyme class common in plants for producing volatile esters. The AAT facilitates the transfer of a formyl group from a donor molecule, likely formyl-Coenzyme A, to citronellol, yielding this compound.[4]

Caption: Proposed biosynthetic pathway of this compound.

Analytical Methodologies for Isolation and Quantification

Ensuring the quality and authenticity of essential oils necessitates robust analytical methods. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive technique for separating, identifying, and quantifying volatile compounds like this compound.[12][13][14]

Experimental Protocol: Quantification of this compound in Geranium Oil by GC-MS

This protocol provides a self-validating workflow for the accurate determination of this compound content.

Part A: Essential Oil Extraction (Steam Distillation)

-

Plant Material Preparation: Harvest fresh aerial parts (leaves and stems) of Pelargonium graveolens. For consistency, it is recommended to use material from the same cultivar, harvested at the same time of day.[5]

-

Distillation Setup: Place 500 g of the chopped plant material into a 5 L round-bottom flask with 2.5 L of deionized water. Set up a Clevenger-type apparatus for steam distillation.

-

Extraction: Heat the flask to boiling. Continue the distillation process for 3 hours, collecting the volatile components.

-

Oil Separation: After distillation, allow the collected distillate to cool and separate. Carefully collect the upper essential oil layer using a micropipette.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water, which can affect storage and analysis.[15][16] Store the oil in a tightly sealed amber vial at 4°C.

Part B: GC-MS Analysis

-

Sample Preparation: Prepare a 1% solution (v/v) of the extracted geranium oil in a suitable solvent such as methanol or hexane.[12] Add an internal standard (e.g., n-alkane series or a compound not present in the oil like methyl nonanoate) at a known concentration for accurate quantification.

-

Instrumentation: Utilize a GC-MS system, such as an Agilent 6890/5977 or similar, equipped with a capillary column.[12][17]

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[12]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[17]

-

Injection: Inject 1 µL of the prepared sample in split mode (e.g., split ratio 25:1).[12] The injector temperature should be set to 250°C.

-

-

GC Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 3°C/minute to 240°C.[12]

-

Final hold: Hold at 240°C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis and Quantification:

-

Identification: Identify this compound by comparing its mass spectrum and retention index with reference data from spectral libraries (e.g., NIST, Wiley) and authentic standards.

-

Quantification: Calculate the concentration of this compound based on the peak area ratio relative to the internal standard. A calibration curve generated with a pure standard of this compound will yield the most accurate results.

-

Caption: Workflow for Extraction and GC-MS Quantification.

Factors Influencing Natural Concentration

The concentration of this compound in essential oils is not static. Several factors can significantly alter its abundance, which is a key consideration for both cultivation and post-harvest handling.

-

Cultivar and Genetics: Different cultivars of Pelargonium graveolens (e.g., 'Bourbon', 'CIM-Pawan') exhibit distinct chemical profiles, including variations in this compound content.[5]

-

Harvesting Time: Diurnal variations can affect the concentration of volatile compounds. For some geranium cultivars, the highest yield of this compound was observed in the morning, decreasing throughout the day.[5]

-

Storage Conditions: Improper storage of essential oils can lead to chemical changes. In rose-scented geranium oil, poor storage conditions (e.g., exposure to air, presence of water) were found to significantly increase the relative content of this compound over time, likely due to degradation of other components or esterification reactions.[15][16] Conversely, under correct storage conditions (dried, airtight, dark containers), its concentration remains stable.[15][16]

Physicochemical Properties & Olfactory Profile

Understanding the properties of this compound is crucial for its application in product formulation.

-

Olfactory Profile: It is described as having a powerful, fresh, and rosy-petal scent with significant leafy-green geranium aspects.[2] Nuances of cucumber, lemon, and a honey-like undertone add to its complexity, making it highly valuable for creating natural-smelling floral and fruity fragrances.[2][3]

-

Physicochemical Data:

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀O₂ | [4][18] |

| Molecular Weight | 184.28 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| CAS Number | 105-85-1 | [18] |

| Boiling Point | 235°C (455°F) | [4] |

| Flash Point | 92°C (197.6°F) | [4] |

| Log P | 3.8 | [4][18] |

Conclusion

This compound is a key aromatic constituent of several essential oils, most prominently geranium oil. Its natural occurrence is governed by complex biosynthetic pathways and is influenced by a range of agronomic and post-harvest factors. The precise and reliable quantification of this ester, primarily through GC-MS, is fundamental for quality assurance in the essential oil industry. The data and protocols presented in this guide provide a robust framework for researchers and industry professionals to understand, analyze, and utilize this important natural fragrance compound.

References

- 1. This compound MBA: Aromatic Specialty - Arogreen [arogreen.com]

- 2. fraterworks.com [fraterworks.com]

- 3. foreverest.net [foreverest.net]

- 4. ScenTree - this compound (CAS N° 105-85-1) [scentree.co]

- 5. horticultureresearch.net [horticultureresearch.net]

- 6. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 7. Comparative Chemical Profiling and Citronellol Enantiomers Distribution of Industrial-Type Rose Oils Produced in China - PMC [pmc.ncbi.nlm.nih.gov]

- 8. perfumerflavorist.com [perfumerflavorist.com]

- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 10. foreverest.net [foreverest.net]

- 11. Citronellol biosynthesis in pelargonium is a multistep pathway involving progesterone 5β-reductase and/or iridoid synthase-like enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scitepress.org [scitepress.org]

- 13. areme.co.jp [areme.co.jp]

- 14. How Experts Determine Essential Oil Purity [innovatechlabs.com]

- 15. Changes in chemical composition of rose-scented geranium (Pelargonium sp.) oil during storage [agris.fao.org]

- 16. tandfonline.com [tandfonline.com]

- 17. agilent.com [agilent.com]

- 18. iff.com [iff.com]

In-Depth Technical Guide: Biosynthesis of Citronellyl Formate in Pelargonium graveolens

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pelargonium graveolens (rose-scented geranium) is a commercially significant plant prized for its essential oil, a complex mixture of volatile monoterpenoids. Among these, citronellol, geraniol, and their esters, such as citronellyl formate, are key contributors to its characteristic rose-like aroma and hold significant value in the fragrance, flavor, and pharmaceutical industries.[1][2][3] This guide provides a detailed technical overview of the biosynthetic pathway leading to this compound, synthesizing current molecular and biochemical evidence. We will explore the enzymatic steps, subcellular compartmentalization, and key regulatory features of this pathway. Furthermore, this document outlines robust experimental protocols for the elucidation and characterization of the enzymes and metabolites involved, offering a framework for future research and metabolic engineering efforts.

Introduction: The Acyclic Monoterpenoid Pathway in Pelargonium

The essential oil of P. graveolens is primarily accumulated in specialized glandular trichomes on the leaf surface.[1][4] Its composition is dominated by acyclic monoterpene alcohols like geraniol and (-)-citronellol, and their corresponding esters.[5][6] this compound, an ester of citronellol, is a significant contributor to the final aromatic profile.[2][7][8][9][10]

Historically, monoterpene biosynthesis was considered to be exclusively localized within the plastids, proceeding from geranyl diphosphate (GDP) derived from the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[6] However, research in Pelargonium has revealed a fascinating deviation from this classical model. The biosynthesis of acyclic monoterpenoids, including the precursors to this compound, occurs predominantly in the cytosol.[4][11] This discovery highlights a metabolic complexity and compartmentalization that offers unique opportunities for study and manipulation. This guide will focus specifically on this cytosolic pathway that gives rise to the "rose-like" acyclic monoterpenoids, culminating in the formation of this compound.

The Core Biosynthetic Pathway

The formation of this compound from primary metabolism involves a multi-step enzymatic cascade. The pathway diverges from the canonical plastidial monoterpene pathway, initiating with a cytosolic pool of GDP.

2.1. Step 1: Formation of Geraniol from Geranyl Diphosphate (GDP)

The initial step deviates significantly from typical monoterpene synthesis. Instead of a conventional monoterpene synthase, the conversion of cytosolic GDP to geraniol is a two-step process:[11]

-

Hydrolysis of GDP: A Nudix hydrolase, specifically PgNdx1 identified in P. graveolens, hydrolyzes GDP to geranyl monophosphate (GP).[11][12] This enzyme shows high specificity for GDP.

-

Dephosphorylation of GP: A yet-unidentified phosphatase removes the remaining phosphate group from GP to yield free geraniol.[4]

This cytosolic pathway for geraniol formation is a key metabolic feature distinguishing P. graveolens from plants that synthesize cyclic monoterpenes like (-)-isomenthone in their plastids.[4][5][6]

2.2. Step 2: Reduction of Geraniol to Citronellol

The conversion of geraniol to citronellol is a critical branch point that ultimately determines the ratio of these key alcohols. This reduction of an allylic double bond is not a single-step reaction. Recent evidence in Pelargonium points to a three-step pathway involving citral and citronellal as intermediates.[13][14]

-

Oxidation of Geraniol: Geraniol is first oxidized to geranial (the E-isomer of citral) by a dehydrogenase.[13][15]

-

Reduction of Geranial: Geranial is then reduced to citronellal. This step is catalyzed by enzymes from the progesterone 5β-reductase/iridoid synthase-like enzymes (PRISE) family, which have been identified as citral reductases (PhCIRs) in Pelargonium.[13][14] These enzymes can exhibit different stereoselectivity, producing either (R)- or (S)-citronellal.[13][16]

-

Reduction of Citronellal: Finally, citronellal is reduced to citronellol by a reductase.

This multi-step conversion contrasts with earlier hypotheses of a direct reduction catalyzed by a single "geraniol reductase".[17] The involvement of PRISE family enzymes is a significant finding in understanding the diversification of monoterpenoid metabolism.[13][14]

2.3. Step 3: Esterification of Citronellol to this compound

The final step in the biosynthesis is the formation of the formate ester. This reaction is catalyzed by an alcohol acyltransferase (AAT) .[18]

-

Reaction: Citronellol + Formyl-CoA → this compound + CoA-SH

AATs belong to the large BAHD (BEAT, AHCT, HCBT, DAT) family of acyltransferases.[19][20][21][22] These enzymes utilize an acyl-CoA donor and an alcohol acceptor to form an ester. While the specific AAT responsible for this compound synthesis in P. graveolens has not been definitively isolated and characterized, its existence is inferred from the presence of the product and the well-established role of AATs in forming volatile esters in other plants.[18] The availability of both the alcohol substrate (citronellol) and the acyl-CoA donor (formyl-CoA) within the cell are critical determinants of the final ester concentration.

Visualizing the Biosynthetic Pathway

The following diagram illustrates the key steps in the cytosolic biosynthesis of this compound in P. graveolens.

Caption: Cytosolic pathway for this compound biosynthesis in P. graveolens.

Experimental Methodologies for Pathway Elucidation

Validating and characterizing the biosynthesis of this compound requires a multi-faceted approach combining analytical chemistry, biochemistry, and molecular biology.

4.1. Protocol 1: Metabolite Profiling by GC-MS

Objective: To identify and quantify this compound and its precursors in P. graveolens essential oil.

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile compounds. GC separates the complex mixture based on volatility and column affinity, while MS provides structural information for confident identification and quantification.[7][23][24]

Methodology:

-

Tissue Collection: Harvest young, healthy leaves of P. graveolens, as they are rich in glandular trichomes. Record weight and developmental stage.

-

Essential Oil Extraction: Perform hydrodistillation or solvent extraction (e.g., with hexane) to isolate the volatile fraction. Microwave-assisted hydrodistillation can be a faster alternative.[8]

-

GC-MS Analysis:

-

Injector: Set to 250°C.

-

Column: Use a non-polar capillary column, such as a Restec 5MS (30m x 0.25mm x 0.25μm), suitable for separating terpenes.[7]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

-

Oven Program: A typical program starts at a low temperature (e.g., 40-60°C) and ramps up to a high temperature (e.g., 250°C) to elute all compounds. A representative program: hold at 40°C for 3 min, ramp to 100°C at 8°C/min, then to 200°C at 5°C/min, and finally to 250°C at 10°C/min with a final hold.[7]

-

MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-650.[7]

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra with commercial libraries (e.g., NIST, Wiley) and by calculating Linear Retention Indices (LRIs) using an n-alkane standard series.[23][24]

-

Quantify compounds based on their relative peak area as a percentage of the total ion chromatogram. For absolute quantification, use a certified standard of this compound to create a calibration curve.

-

Self-Validation: The protocol is validated by the consistent identification of major known components of geranium oil (citronellol, geraniol, etc.) and the use of LRI as an orthogonal identification parameter to mass spectral matching.

4.2. Protocol 2: Functional Characterization of a Candidate Alcohol Acyltransferase (AAT)

Objective: To confirm that a candidate gene from the BAHD family encodes an enzyme capable of synthesizing this compound.

Causality: Heterologous expression of a candidate gene in a system like E. coli allows for the production of a single, pure enzyme. An in vitro assay can then directly test its ability to catalyze the specific reaction of interest, providing definitive proof of function.[18][20]

Methodology:

-

Gene Identification & Cloning:

-

Heterologous Expression & Purification:

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at a low temperature (e.g., 18°C) to improve protein solubility.

-

Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

-

In Vitro Enzyme Assay:

-

Reaction Mixture (Total Volume: 100 µL):

-

50 mM Phosphate buffer (pH 7.5)

-

1-5 µg of purified recombinant enzyme

-

1 mM Citronellol (alcohol substrate)

-

1 mM Formyl-CoA (acyl donor)

-

10 mM MgCl₂ (often required for AAT activity)

-

-

Controls:

-

No Enzyme Control: To check for non-enzymatic ester formation.

-

Boiled Enzyme Control: To confirm that activity is dependent on a properly folded protein.

-

No Substrate Controls: (No citronellol or no formyl-CoA) to ensure the product is not a contaminant from the enzyme preparation.

-

-

Incubation: Incubate at 30°C for 30-60 minutes.

-

Product Extraction: Stop the reaction and extract the product by adding 100 µL of hexane and vortexing vigorously.

-

-

Product Analysis: Analyze the hexane phase by GC-MS (using the protocol above) to detect the formation of this compound. Confirm its identity by comparing its retention time and mass spectrum to an authentic standard.

Data Presentation: Enzyme kinetic parameters can be determined by varying substrate concentrations and measuring the initial reaction velocity.

| Parameter | Description | Example Value |

| Km (Citronellol) | Michaelis constant for citronellol; indicates affinity. | 50 µM |

| Km (Formyl-CoA) | Michaelis constant for formyl-CoA. | 25 µM |

| Vmax | Maximum reaction velocity. | 100 pkat/mg protein |

| Optimal pH | The pH at which the enzyme exhibits maximum activity. | 7.5 |

| Optimal Temp. | The temperature at which the enzyme is most active. | 30°C |

Workflow for Gene Discovery and Validation

The process of identifying and validating a novel biosynthetic gene follows a logical progression from sequence data to biochemical proof.

Caption: Workflow from gene identification to functional validation of an AAT.

Conclusion and Future Directions

The biosynthesis of this compound in Pelargonium graveolens is a sophisticated process, notable for its primary localization within the cytosol and its multi-step conversion of geraniol to citronellol. While significant progress has been made in identifying key enzymes like the Nudix hydrolase (PgNdx1) and citral reductases (PhCIRs), the specific alcohol acyltransferase responsible for the final esterification step remains to be unequivocally identified and characterized.

Future research should focus on:

-

Isolation and Characterization of the this compound Synthase: Using the gene discovery workflow outlined above to identify the specific AAT.

-

Regulatory Mechanisms: Investigating the transcriptional regulation of the biosynthetic genes in response to developmental and environmental cues.

-

Metabolic Engineering: Leveraging the knowledge of this pathway to engineer P. graveolens or microbial hosts for enhanced production of high-value aroma compounds like citronellol and its esters.

Understanding this pathway in its entirety not only deepens our knowledge of plant secondary metabolism but also provides the molecular tools necessary for the targeted improvement of this economically vital aromatic plant.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Distinct metabolic pathways drive monoterpenoid biosynthesis in a natural population of Pelargonium graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Chemical Markers and Pharmacological Characters of Pelargonium graveolens Essential Oil from Palestine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An In-Depth Study on the Chemical Composition and Biological Effects of Pelargonium graveolens Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytosolic geraniol and citronellol biosynthesis require a Nudix hydrolase in rose-scented geranium (Pelargonium graveolens) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Tunable Production of (R)- or (S)-Citronellal from Geraniol via a Bienzymatic Cascade Using a Copper Radical Alcohol Oxidase and Old Yellow Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring the Sustainable Exploitation of Bioactive Compounds in Pelargonium sp.: Beyond a Fragrant Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis [frontiersin.org]

- 21. Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rjor.ro [rjor.ro]

- 24. mdpi.com [mdpi.com]

The Emergence of a Rosy-Green Aroma: A Technical History of Citronellyl Formate

An In-depth Guide for Researchers and Drug Development Professionals on the Discovery and Historical Background of a Key Aroma Chemical

Abstract

Citronellyl formate, a monoterpene ester, holds a significant position in the palette of flavor and fragrance professionals. Its characteristic fresh, rosy, and green aroma, reminiscent of geranium leaves with fruity undertones, has made it a valuable ingredient in a wide array of consumer products. This technical guide delves into the discovery and historical background of this compound, tracing its origins from the early analytical exploration of essential oils to its synthesis and establishment as a key component in the burgeoning field of aroma chemistry. We will explore the scientific milestones that led to its identification, the evolution of its synthesis, and its subsequent adoption and regulation within the industry.

Introduction: The Olfactive Signature of this compound

This compound (C₁₁H₂₀O₂), systematically named 3,7-dimethyloct-6-en-1-yl formate, is a colorless to pale yellow liquid with a distinct and powerful olfactory profile. It is characterized by a fresh, leafy-green, and rosy scent with nuances of bergamot, cucumber, and a honey-like sweetness[1][2]. This complex aroma has led to its widespread use in perfumery to impart a natural, vibrant floral character, particularly in rose and geranium accords, as well as in citrus and fruity fragrances[3][4]. Beyond fine fragrances, it is a stable and effective ingredient in functional products such as soaps, cosmetics, and household cleaners[1][5][6]. In the flavor industry, it is utilized for its fruity and floral notes in beverages, candies, and baked goods[7][8].

The Natural Precedent: Discovery through the Analysis of Essential Oils

The story of this compound's discovery is intrinsically linked to the scientific exploration of essential oils in the late 19th and early 20th centuries. This era saw the dawn of modern organic chemistry and the development of analytical techniques that allowed for the systematic investigation of the chemical constituents of natural products[9][10].

The Rise of Terpene Chemistry and the Study of Geranium Oil

The pioneering work of chemists such as Otto Wallach, who received the Nobel Prize in 1910 for his work on alicyclic compounds, laid the foundation for understanding the structure and chemistry of terpenes, the class of organic compounds to which this compound belongs[9]. This period was marked by a fervent interest in the chemical composition of essential oils, which had been used for centuries in perfumery and medicine but whose active principles were largely unknown[2][9].

Geranium oil, derived from the leaves of Pelargonium graveolens, has been a cornerstone of the fragrance industry since its cultivation for distillation began in France in the 17th century[3]. Its powerful and pleasant rosy-green scent made it a prime subject for chemical analysis. Early investigations into the composition of geranium oil revealed the presence of key constituents like geraniol and citronellol[5].

Identification of this compound in Geranium Oil

The Advent of Synthesis: From Natural Scarcity to Industrial Availability

The identification of this compound in nature spurred efforts to develop a synthetic route for its production. The reliance on natural sources for aroma chemicals was often subject to variability in crop yields, quality, and price. The burgeoning chemical industry of the early 20th century sought to provide a consistent and cost-effective supply of these valuable materials[10][14].

The Esterification of Citronellol

The primary method for the industrial synthesis of this compound is the acid-catalyzed esterification of citronellol with formic acid[9]. This reaction, a classic example of Fischer-Speier esterification, involves the reaction of the alcohol (citronellol) with the carboxylic acid (formic acid) in the presence of a strong acid catalyst, typically sulfuric acid.

Reaction:

Citronellol + Formic Acid ⇌ this compound + Water

This straightforward and efficient synthesis route allowed for the large-scale production of this compound, making it readily accessible to the flavor and fragrance industries. The synthetic version is often referred to as "nature-identical" as its chemical structure is identical to the molecule found in nature[7].

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer-Speier Esterification

Objective: To synthesize this compound from citronellol and formic acid.

Materials:

-

Citronellol (1 mole)

-

Formic acid (1.2 moles)

-

Concentrated sulfuric acid (catalyst, ~0.5% of the total weight of reactants)

-

Sodium bicarbonate solution (5%)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Methodology:

-

Combine citronellol, formic acid, and the sulfuric acid catalyst in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Physicochemical and Olfactory Properties

The utility of this compound in various applications is dictated by its specific physical, chemical, and sensory characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀O₂ | [9] |

| Molecular Weight | 184.28 g/mol | [9] |

| Appearance | Colorless to pale yellow liquid | [5][6] |

| Odor | Fresh, rosy, green, fruity | [1][2] |

| Boiling Point | 235 °C (455 °F) | [9] |

| Density | ~0.897 g/cm³ | [9] |

| Refractive Index | ~1.443 - 1.449 @ 20°C | [9] |

| Solubility | Soluble in ethanol | [15] |

| CAS Number | 105-85-1 | [9] |

| FEMA Number | 2314 | [9] |

Regulatory Status and Modern Applications

This compound has been determined to be Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and is listed under FEMA number 2314. Its safety for use in fragrance has been evaluated by the Research Institute for Fragrance Materials (RIFM).

Today, this compound remains a staple in the perfumer's and flavorist's palettes. Its versatility allows it to be used in a wide range of products, from high-end perfumes to everyday household items. Modern production methods often focus on sustainable practices, including the use of renewable energy in the manufacturing process[5][16].

Conclusion

The history of this compound is a microcosm of the evolution of the flavor and fragrance industry itself. Its journey from a naturally occurring component of a prized essential oil to a readily available synthetic aroma chemical reflects the advancements in analytical and synthetic chemistry that have shaped the modern world of scent and taste. The continued use and study of this compound underscore its enduring importance as a key contributor to the rosy-green spectrum of aromas that enrich our sensory experiences.

Visualizations

Chemical Structure of this compound

References

- 1. An In-Depth Study on the Chemical Composition and Biological Effects of Pelargonium graveolens Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. tisserandinstitute.org [tisserandinstitute.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthetic terpenoids in the world of fragrances: Iso E Super® is the showcase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. foreverest.org [foreverest.org]

- 8. Paul Schimmel - Wikipedia [en.wikipedia.org]

- 9. muzablends.com [muzablends.com]

- 10. 50 Years Of Flavor Chemistry | PPS [slideshare.net]

- 11. flavorchemists.com [flavorchemists.com]

- 12. bellff.com [bellff.com]

- 13. The Schimmel Company - Bell Flavors & Fragrances, Inc [bellff.com]

- 14. popsci.com [popsci.com]

- 15. paper [chem.uwec.edu]

- 16. This compound MBA: Aromatic Specialty - Arogreen [arogreen.com]

The Stereochemical Nuances of Citronellyl Formate: A Technical Guide for Scientific Professionals

Abstract

Citronellyl formate, a monoterpenoid ester, is a significant contributor to the fragrance and flavor industries, prized for its fresh, rosy, and fruity aroma.[1][2][3][4][5][6] Its molecular structure, however, harbors a chiral center, giving rise to two distinct stereoisomers: (R)-citronellyl formate and (S)-citronellyl formate. While often utilized as a racemic mixture, the individual enantiomers possess unique olfactory and, potentially, biological properties. This technical guide provides an in-depth exploration of the chirality and stereoisomers of this compound, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into the stereospecific synthesis, advanced analytical techniques for chiral separation, and the distinct characteristics of each enantiomer, underscoring the critical importance of stereochemical considerations in both research and industrial applications.

Introduction: The Significance of Chirality in this compound

This compound, with the chemical formula C₁₁H₂₀O₂, is structurally defined as the formate ester of citronellol.[7] The presence of an asymmetric carbon atom at the C3 position results in the existence of two non-superimposable mirror-image isomers, or enantiomers: (R)-(+)-citronellyl formate and (S)-(-)-citronellyl formate.[1] This chirality is not merely a structural curiosity; it is a fundamental determinant of the molecule's interaction with other chiral entities, including the olfactory receptors in our noses and biological targets within the human body.[8][9]

The profound impact of stereochemistry on the sensory properties of molecules is well-documented. For instance, the enantiomers of limonene present distinct citrus scents, with (R)-limonene being characteristic of oranges and (S)-limonene of lemons.[10] Similarly, the chiral forms of carvone are perceived as spearmint and caraway.[8] It is therefore logical to posit that the individual enantiomers of this compound also exhibit unique olfactory profiles. While the racemic mixture is widely used in perfumery, understanding the scent characteristics of the individual (R) and (S) isomers is crucial for fine-tuning fragrances and flavors.[11]

For professionals in drug development, the stereochemical identity of a molecule is of paramount importance. The differential interaction of enantiomers with biological systems can lead to significant variations in pharmacological activity and toxicological profiles.[12][13] Although this compound is primarily used in non-pharmaceutical applications, its presence in consumer products necessitates a thorough understanding of its stereoselective biological effects.

This guide will provide a detailed examination of the stereoisomers of this compound, covering their synthesis, separation, and characterization. By elucidating the unique properties of each enantiomer, we aim to equip researchers and industry professionals with the knowledge to harness the full potential of this versatile molecule.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application and analysis. The following table summarizes key data for the racemic mixture, which is the most commonly encountered form.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀O₂ | [7] |

| Molecular Weight | 184.28 g/mol | [3] |

| CAS Number | 105-85-1 | [2][3] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Odor Profile | Fresh, rosy, fruity, with green and citrus nuances | [1][2][3][4][5][6] |

| Boiling Point | 235 °C at 760 mmHg | [3] |

| Refractive Index (n20/D) | 1.443 - 1.449 | [11] |

| Solubility | Soluble in alcohol and most fixed oils; insoluble in water | [14] |

Synthesis of this compound Stereoisomers

The synthesis of this compound can be approached through two distinct strategies: the production of a racemic mixture followed by chiral resolution, or the direct enantioselective synthesis of the desired stereoisomer.

Racemic Synthesis

The conventional method for producing this compound involves the acid-catalyzed esterification of racemic citronellol with formic acid. This straightforward approach yields a 1:1 mixture of (R)- and (S)-citronellyl formate.

Diagram of Racemic Synthesis Workflow:

Caption: Racemic synthesis of this compound.

Enantioselective Synthesis: An Enzymatic Approach

For applications requiring enantiomerically pure this compound, an enantioselective synthesis strategy is necessary. Lipase-catalyzed esterification offers a highly effective and environmentally benign method for achieving this. Lipases, as chiral biocatalysts, can selectively acylate one enantiomer of a racemic alcohol, enabling the kinetic resolution of the starting material and the production of an enantiomerically enriched ester.[14][15][16][17][18][19]

Proposed Protocol for Lipase-Catalyzed Enantioselective Synthesis of (S)-Citronellyl Formate:

This protocol is based on established methodologies for the lipase-catalyzed synthesis of formate esters and the kinetic resolution of chiral alcohols.[16]

Materials:

-

Racemic citronellol

-

Formic acid

-

Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

-

Anhydrous organic solvent (e.g., n-hexane)

-

Molecular sieves (for maintaining anhydrous conditions)

Methodology:

-

Reaction Setup: In a temperature-controlled reaction vessel, combine racemic citronellol and a molar excess of formic acid in anhydrous n-hexane.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading should be optimized for the specific reaction scale.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 40°C) with constant agitation.[16]

-

Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (ee) of the this compound and the remaining citronellol using chiral gas chromatography.

-

Reaction Termination: Once the desired conversion and enantiomeric excess are achieved (typically around 50% conversion for optimal resolution), terminate the reaction by filtering off the immobilized enzyme.

-

Purification: The resulting mixture, containing (S)-citronellyl formate and unreacted (R)-citronellol, can be separated by column chromatography.

Diagram of Enantioselective Synthesis Workflow:

Caption: Enantioselective synthesis via kinetic resolution.

Chiral Separation and Analysis

The separation and analysis of the enantiomers of this compound are critical for quality control, research, and the determination of enantiomeric purity. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed for this purpose.[20][21][22][23][24][25][26][27]

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times. Cyclodextrin-based CSPs are particularly effective for the separation of terpenoids and their derivatives.[20]

Suggested Chiral GC Method:

-

Column: A capillary column with a cyclodextrin-based chiral stationary phase, such as Rt-βDEXsa, which has shown good resolution for the precursor, β-citronellol.[20]

-

Carrier Gas: Helium or Hydrogen.

-

Injector and Detector Temperature: Optimized to ensure efficient vaporization and detection without thermal degradation.

-

Oven Temperature Program: A programmed temperature ramp is typically employed to achieve optimal separation.

-

Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another robust method for enantiomeric separation, particularly for less volatile compounds or for preparative-scale separations. Similar to chiral GC, this technique utilizes a chiral stationary phase to achieve separation.[21][22][23][24][25]

General Approach for Chiral HPLC Method Development:

-

Column Screening: Screen a variety of chiral stationary phases (e.g., polysaccharide-based, protein-based) with different mobile phases (normal-phase, reversed-phase, polar organic).

-

Mobile Phase Optimization: Once a promising column is identified, optimize the mobile phase composition to improve resolution and peak shape.

-

Flow Rate and Temperature Adjustment: Fine-tune the flow rate and column temperature to further enhance the separation.

Diagram of Analytical Workflow:

Caption: Analytical workflow for chiral separation.

Stereoisomer-Specific Properties

While data on the individual enantiomers of this compound is limited, we can infer their likely properties based on studies of related chiral compounds.

Olfactory Profile

Research on other citronellyl esters has shown that the (3S)-enantiomers generally possess a milder and cleaner top note compared to their (3R)-counterparts.[28] Extrapolating from this, it is probable that (S)-citronellyl formate has a more refined and fresh aroma, while (R)-citronellyl formate may exhibit a more potent and complex scent profile. A detailed sensory analysis of the purified enantiomers is required to confirm these hypotheses.

Pharmacological and Toxicological Considerations

The stereochemistry of a molecule can have a profound impact on its pharmacological and toxicological properties.[12][13] While this compound is generally regarded as safe for its intended use in fragrances and flavors, a comprehensive safety assessment should consider the individual enantiomers. The differential interaction of the (R) and (S) forms with biological receptors could lead to variations in their metabolic pathways and potential for adverse effects. Further research into the stereoselective toxicology of this compound is warranted to ensure a complete understanding of its safety profile.

Conclusion and Future Perspectives

The chirality of this compound is a key determinant of its properties and applications. While the racemic mixture is widely used, a deeper understanding and utilization of the individual (R) and (S) stereoisomers offer exciting opportunities for innovation in the fragrance, flavor, and potentially other industries.

This technical guide has provided a comprehensive overview of the synthesis, separation, and analysis of this compound enantiomers. The development of robust enantioselective synthesis protocols, such as the enzymatic method outlined, is crucial for accessing these pure stereoisomers. Furthermore, the application of advanced analytical techniques like chiral GC and HPLC is essential for their characterization and quality control.

Future research should focus on the detailed sensory profiling of the individual (R)- and (S)-citronellyl formate enantiomers to fully elucidate their unique olfactory characteristics. Additionally, a thorough investigation into their stereoselective pharmacology and toxicology is necessary to provide a complete safety and biological activity profile. The knowledge gained from such studies will not only enhance our understanding of this important fragrance and flavor ingredient but also pave the way for its more precise and sophisticated application in various scientific and industrial fields.

References

- 1. fraterworks.com [fraterworks.com]

- 2. Perfumers Apprentice - this compound [shop.perfumersapprentice.com]

- 3. perfumersworld.com [perfumersworld.com]

- 4. Citronellil Formate - Jdpeople [jdpeople.es]

- 5. This compound [flavscents.com]

- 6. olfactorian.com [olfactorian.com]

- 7. This compound | C11H20O2 | CID 7778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scentjourner.com [scentjourner.com]

- 9. reddit.com [reddit.com]

- 10. The Chemistry of Taste and Smell: How Chirality Affects Senses – Chiralpedia [chiralpedia.com]

- 11. ScenTree - this compound (CAS N° 105-85-1) [scentree.co]

- 12. Stereoselective Synthesis and Cytoselective Toxicity of Monoterpene-Fused 2-Imino-1,3-thiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Lipase-Catalyzed Acetylation of Racemic Citronellol and Determination of Enantioselectivity through Derivat... [protocols.io]

- 16. mdpi.com [mdpi.com]

- 17. bibliotekanauki.pl [bibliotekanauki.pl]

- 18. Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

- 20. gcms.cz [gcms.cz]

- 21. Enantiomer Separations | Separation Science [sepscience.com]

- 22. chiraltech.com [chiraltech.com]

- 23. csfarmacie.cz [csfarmacie.cz]

- 24. phx.phenomenex.com [phx.phenomenex.com]

- 25. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 26. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]

- 27. azom.com [azom.com]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Citronellyl Formate

Introduction

Citronellyl formate (C₁₁H₂₀O₂) is a widely utilized fragrance and flavor ingredient, prized for its fresh, floral, and fruity aroma profile reminiscent of rose, geranium, and bergamot.[1][2] With a molecular weight of 184.28 g/mol , this ester is a key component in a variety of consumer products, including perfumes, cosmetics, soaps, and air fresheners.[2][3] Its application extends to the food industry as a flavoring agent, where it contributes to fruit-like tastes such as apricot and peach.[4][5] While often synthesized, this compound also occurs naturally and is a notable constituent of Geranium essential oil.[3][4]

From a formulation perspective, understanding the solubility and stability of this compound is paramount to ensuring product efficacy, safety, and shelf-life. This technical guide provides an in-depth analysis of these critical parameters, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices is elucidated to provide a comprehensive understanding of the methodologies.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before delving into its solubility and stability. These properties, summarized in the table below, govern its behavior in various solvent systems and its susceptibility to degradation.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀O₂ | [3] |